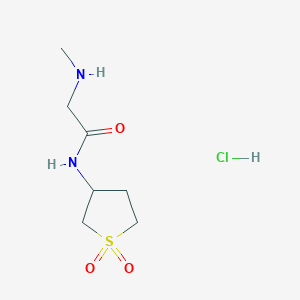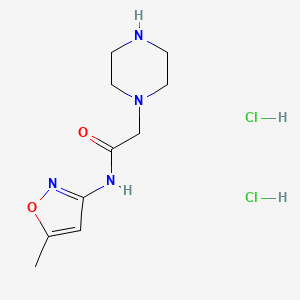
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, also known as MMPP, is a synthetic compound with a wide range of applications in scientific research. It is a pyrrolidine derivative, which is a type of cyclic amine, and it is used in the synthesis of a variety of compounds. MMPP is used to study the physiological effects of compounds and to investigate their biochemical mechanisms of action. It is also used as a model compound in laboratory experiments, as it is relatively easy to synthesize and has a wide range of potential uses.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one has been identified in studies involving novel hydrochloride salts of cathinones. Research by Nycz, Paździorek, Małecki, and Szala (2016) utilized a combination of GC-MS, IR, NMR, and electronic absorption spectroscopy for its identification. They also explored thionation and amination reactions for further characterization of cathinones including this compound (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
Grimwood et al. (2011) studied a closely related compound, PF-04455242, which is a κ-opioid receptor antagonist showing potential for the treatment of depression and addiction disorders. This research highlights the pharmacological significance of similar compounds in understanding and potentially treating mental health conditions (Grimwood et al., 2011).
Synthetic Applications in Antibiotic Development
Lall et al. (2012) described the stereoselective synthesis of a closely related compound as a key intermediate in the preparation of fluoroquinolone antibiotics. This highlights the relevance of such compounds in the synthesis of crucial pharmaceuticals (Lall, Hoge, Tran, et al., 2012).
X-ray Structures and Computational Studies
Research by Nycz, Małecki, Zawiazalec, and Paździorek (2011) involved the determination of structures of similar cathinones through X-ray diffraction and NMR spectroscopy. Their work contributes to the structural understanding of compounds like 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticancer Activity in Derivatives
Hadiyal et al. (2020) investigated the synthesis of polysubstituted 4H-Pyran derivatives, including compounds related to 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, and evaluated their anticancer activity. This underscores the potential of such compounds in cancer research (Hadiyal, Parmar, Kalavadiya, et al., 2020).
Eigenschaften
IUPAC Name |
2-(methylamino)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(9-2)8(11)10-5-3-4-6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMLSXGBGDLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)


![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)